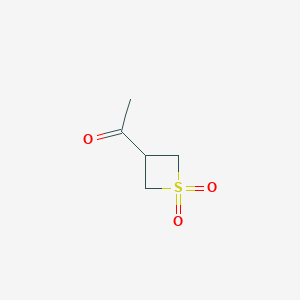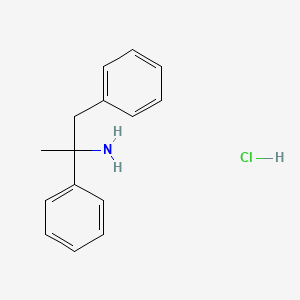
2-(3,4-Dimethylphenyl)-2-methylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethylphenyl)-2-methylpropanenitrile is an organic compound characterized by a nitrile group attached to a 2-methylpropanenitrile backbone, with a 3,4-dimethylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-2-methylpropanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethylbenzaldehyde and 2-methylpropanenitrile.
Reaction Conditions: A common method involves a nucleophilic addition reaction where the nitrile group is introduced via a Grignard reagent or a similar organometallic compound.
Catalysts and Solvents: Catalysts such as Lewis acids (e.g., aluminum chloride) and solvents like tetrahydrofuran (THF) are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing techniques such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
2-(3,4-Dimethylphenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products
Oxidation: 3,4-Dimethylbenzoic acid or 3,4-dimethylacetophenone.
Reduction: 2-(3,4-Dimethylphenyl)-2-methylpropanamine.
Substitution: this compound derivatives with various substituents on the phenyl ring.
科学的研究の応用
2-(3,4-Dimethylphenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-(3,4-Dimethylphenyl)-2-methylpropanenitrile exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to inflammation, pain, or other physiological processes.
類似化合物との比較
Similar Compounds
2-(3,4-Dimethylphenyl)-2-methylpropanamine: Similar structure but with an amine group instead of a nitrile.
3,4-Dimethylbenzaldehyde: Precursor in the synthesis with an aldehyde group.
2-Methylpropanenitrile: Basic structure without the phenyl substituent.
Uniqueness
2-(3,4-Dimethylphenyl)-2-methylpropanenitrile is unique due to its specific combination of a nitrile group and a dimethylphenyl substituent, which imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research.
特性
分子式 |
C12H15N |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
2-(3,4-dimethylphenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C12H15N/c1-9-5-6-11(7-10(9)2)12(3,4)8-13/h5-7H,1-4H3 |
InChIキー |
HEKMPSGNDAFZJR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)(C)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


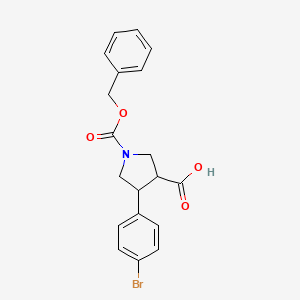

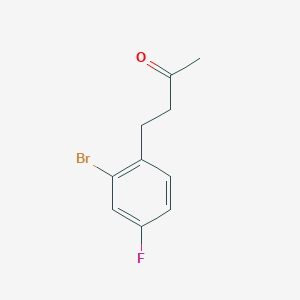

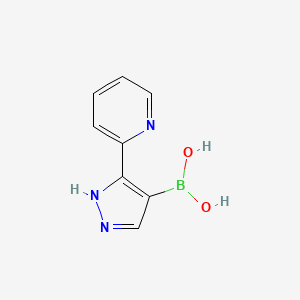
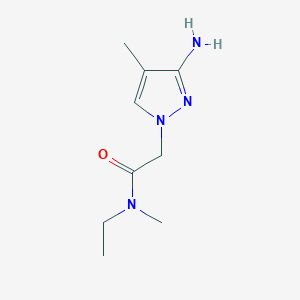
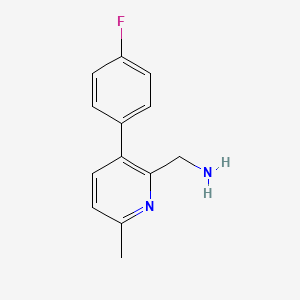
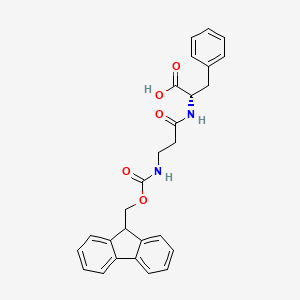

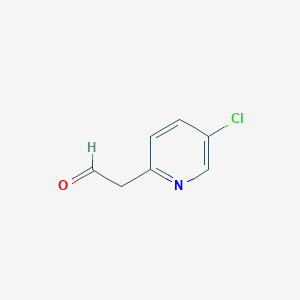
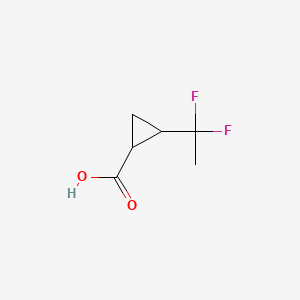
![5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13540626.png)
